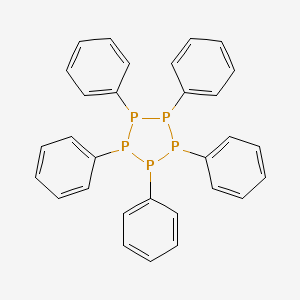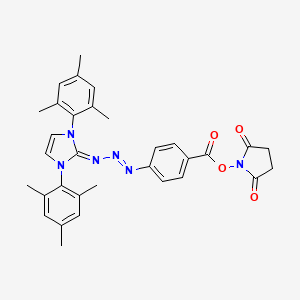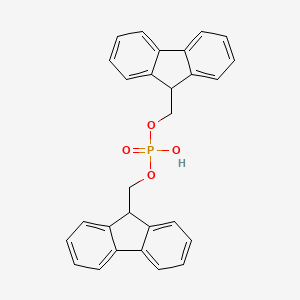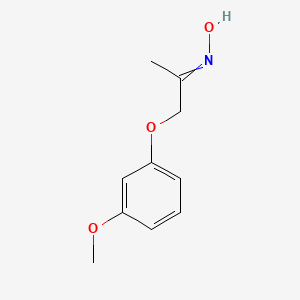
4,5,6-Tris-benzyloxy-3-benzyloxymethyl-octa-1,7-dien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6-Tris-benzyloxy-3-benzyloxymethyl-octa-1,7-dien-3-ol: is a complex organic compound with the molecular formula C37H40O5 and a molecular weight of 564.71 g/mol . This compound is extensively utilized in the pharmaceutical sector, showcasing remarkable research in combatting a myriad of ailments including cancer, inflammation, and microbial infections. Its unique structural composition makes it a promising candidate for drug development and specialized curative interventions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Tris-benzyloxy-3-benzyloxymethyl-octa-1,7-dien-3-ol typically involves multiple steps, including protection and deprotection of functional groups, as well as selective oxidation and reduction reactions. The key steps in the synthetic route are:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using benzyl groups to prevent unwanted reactions during subsequent steps.
Formation of the Octa-1,7-diene Backbone: This involves the coupling of appropriate precursors to form the octa-1,7-diene backbone.
Introduction of Benzyloxymethyl Group: The benzyloxymethyl group is introduced through a selective alkylation reaction.
Deprotection: The benzyl protecting groups are removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,5,6-Tris-benzyloxy-3-benzyloxymethyl-octa-1,7-dien-3-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, saturated derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4,5,6-Tris-benzyloxy-3-benzyloxymethyl-octa-1,7-dien-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It shows promise in the development of new drugs for treating cancer and other diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4,5,6-Tris-benzyloxy-3-benzyloxymethyl-octa-1,7-dien-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparación Con Compuestos Similares
Similar Compounds
- 4,5,6-Tri-O-benzyl-3-benzyloxymethyl-octa-1,7-dien-3-ol
- (3S,4S,5R,6R)-3,4,5-tris (Benzyloxy)-6- ( (benzyloxy)methyl)tetrahydro-2H-pyran-2-ol
Uniqueness
4,5,6-Tris-benzyloxy-3-benzyloxymethyl-octa-1,7-dien-3-ol stands out due to its unique structural features, which confer specific biological activities and make it a valuable compound for pharmaceutical research and development.
Propiedades
Fórmula molecular |
C37H40O5 |
|---|---|
Peso molecular |
564.7 g/mol |
Nombre IUPAC |
(3R,4S,5R,6S)-4,5,6-tris(phenylmethoxy)-3-(phenylmethoxymethyl)octa-1,7-dien-3-ol |
InChI |
InChI=1S/C37H40O5/c1-3-34(40-26-31-19-11-6-12-20-31)35(41-27-32-21-13-7-14-22-32)36(42-28-33-23-15-8-16-24-33)37(38,4-2)29-39-25-30-17-9-5-10-18-30/h3-24,34-36,38H,1-2,25-29H2/t34-,35+,36-,37+/m0/s1 |
Clave InChI |
AEPJZIOVZWPHCS-TWHRXLCVSA-N |
SMILES isomérico |
C=C[C@@H]([C@H]([C@@H]([C@](COCC1=CC=CC=C1)(C=C)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
SMILES canónico |
C=CC(C(C(C(COCC1=CC=CC=C1)(C=C)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-2-[11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl]acetic Acid](/img/structure/B13707998.png)


![1-[1-(2,3-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13708027.png)








![4-[3,5-Bis(trifluoromethyl)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13708067.png)
